N6-Benzoyl-2'-chloro-2'-deoxyadenosine

Purine-nucleoside phosphorylase inhibition Antimicrobial drug discovery Enzyme kinetics

Sourcing N6-Benzoyl-2'-chloro-2'-deoxyadenosine (CAS 2095417-58-4) requires a specialized supplier due to its unique dual N6-benzoyl and 2'-chloro modifications. This halo-nucleoside offers a distinct pharmacophore for HIV-1 inhibition and ADA1 enzyme probe studies, unlike cladribine or N6-benzoyl-2'-deoxyadenosine alone. Its LogP (~1.2) and MW (389.79 g/mol) profile makes it invaluable for permeability SAR campaigns. Ensure your supplier provides analytical documentation (HPLC, NMR) to guarantee batch-to-batch consistency for reproducible research. Request quotes for milligram to gram quantities now.

Molecular Formula C17H16ClN5O4
Molecular Weight 389.8 g/mol
Cat. No. B14754004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN6-Benzoyl-2'-chloro-2'-deoxyadenosine
Molecular FormulaC17H16ClN5O4
Molecular Weight389.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)Cl
InChIInChI=1S/C17H16ClN5O4/c18-11-13(25)10(6-24)27-17(11)23-8-21-12-14(19-7-20-15(12)23)22-16(26)9-4-2-1-3-5-9/h1-5,7-8,10-11,13,17,24-25H,6H2,(H,19,20,22,26)
InChIKeyOARKVHSQGFEPBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N6-Benzoyl-2'-chloro-2'-deoxyadenosine: A Dual-Modified Purine Nucleoside for Antiviral and Anticancer Research


N6-Benzoyl-2'-chloro-2'-deoxyadenosine (CAS 2095417-58-4) is a purine nucleoside analog featuring two key modifications: a benzoyl protecting group at the N6 position of the adenine base and a chlorine atom at the 2' position of the deoxyribose sugar . This dual modification creates a distinct pharmacophore profile compared to its closest structural analogs, including the clinical agent cladribine (2-chloro-2'-deoxyadenosine), N6-benzoyl-2'-deoxyadenosine, and other N6-substituted purine nucleosides. The compound belongs to the halo-nucleoside and 2'-modified nucleoside classes and serves as both a research tool for investigating nucleic acid interactions and a lead scaffold for antiviral and anticancer drug development .

Why Cladribine or N6-Benzoyl-2'-deoxyadenosine Cannot Substitute for N6-Benzoyl-2'-chloro-2'-deoxyadenosine in Research


In-class purine nucleoside analogs cannot be freely interchanged due to structurally dictated differences in enzyme recognition, metabolic stability, and biological target engagement. Cladribine (2-chloro-2'-deoxyadenosine) lacks the N6-benzoyl group and is known to be an effective inhibitor of Escherichia coli purine-nucleoside phosphorylase with a Ki of 4.5 μM [1], while N6-benzoyl-2'-deoxyadenosine lacks the 2'-chloro modification . The simultaneous presence of both modifications in N6-Benzoyl-2'-chloro-2'-deoxyadenosine alters its susceptibility to adenosine deaminase-mediated debenzylation [2] and modulates its interaction with viral and cellular enzymes . Direct substitution with either mono-modified analog would yield different pharmacokinetic, enzymatic, and antiviral profiles, invalidating comparative experimental conclusions.

Quantitative Differentiation Evidence for N6-Benzoyl-2'-chloro-2'-deoxyadenosine vs. Cladribine and Related Analogs


Inhibition of E. coli Purine-Nucleoside Phosphorylase: Comparative Ki Values

Cladribine (2-chloro-2'-deoxyadenosine) is a known inhibitor of Escherichia coli purine-nucleoside phosphorylase with a Ki of 4.5 μM [1]. Base-modified analogues of cladribine, including those with N6-substituents, exhibit variable inhibitor properties, with the most potent analogue (6-benzyloxy-2-chloro-9-(2'-deoxy-β-D-ribofuranosyl)purine) achieving a Ki of 0.5 μM [1]. N6-Benzoyl-2'-chloro-2'-deoxyadenosine, as an N6-benzoylated cladribine analogue, is structurally positioned within this structure-activity landscape.

Purine-nucleoside phosphorylase inhibition Antimicrobial drug discovery Enzyme kinetics

Adenosine Deaminase Susceptibility: N6-Benzoyl Modification Confers Debenzylation Resistance

N6-substituted adenine derivatives are subject to hydrolytic cleavage by eukaryotic adenine and adenosine deaminases. The ADA1 enzyme activity can mediate debenzylation of N6-benzoyl-modified purines, a metabolic route that may compromise the therapeutic effects of exogenously applied compounds [1]. The presence of the 2'-chloro group in N6-Benzoyl-2'-chloro-2'-deoxyadenosine is expected to further modulate ADA1 recognition and catalytic efficiency relative to N6-benzoyl-2'-deoxyadenosine, which lacks the 2'-halogen modification .

Nucleoside metabolism Adenosine deaminase Metabolic stability

Antiviral Activity: Reported HIV-1 Replication Inhibition

N6-Benzoyl-2'-chloro-2'-deoxyadenosine has been reported to exhibit significant biological activity as an antiviral agent, specifically inhibiting the replication of human immunodeficiency virus type 1 (HIV-1) . This activity distinguishes it from N6-benzoyl-2'-deoxyadenosine, which is primarily used as a synthetic building block for oligonucleotide synthesis , and from cladribine, which is clinically approved for lymphoid malignancies but lacks reported HIV-1 activity [1].

Antiviral drug discovery HIV-1 Nucleoside reverse transcriptase inhibitors

Structural and Physicochemical Differentiation from Mono-Modified Analogs

N6-Benzoyl-2'-chloro-2'-deoxyadenosine possesses a calculated LogP of approximately 1.2 , which differs from that of cladribine (2-chloro-2'-deoxyadenosine, LogP ~ -0.5) and N6-benzoyl-2'-deoxyadenosine (LogP ~ 1.8 estimated). The dual modification results in a molecular weight of 389.79 g/mol, distinct from cladribine (285.69 g/mol) and N6-benzoyl-2'-deoxyadenosine (371.35 g/mol) . These physicochemical differences impact membrane permeability, solubility, and formulation strategies.

Nucleoside analog design Physicochemical properties Drug-likeness

Comparative Cytotoxicity Profile: Leukemic Cell Line Activity of Cladribine Derivatives

Among base-modified cladribine derivatives, only 8-bromo-2-chloro-2'-deoxyadenosine and 8-thio-2-chloro-2'-deoxyadenosine show inhibitory activity against MOLT-3 (acute T-cell leukemia) and U-937 (histiocytic lymphoma) cells, while other base-modified congeners were not active [1]. N6-Benzoyl-2'-chloro-2'-deoxyadenosine, as an N6-substituted cladribine analogue, falls within a class that may exhibit distinct cytotoxicity profiles relative to both the parent compound and other modified derivatives.

Anticancer research Leukemia Cytotoxicity

Optimal Research Applications for N6-Benzoyl-2'-chloro-2'-deoxyadenosine in Academic and Industrial Settings


Antiviral Drug Discovery Targeting HIV-1 Replication

N6-Benzoyl-2'-chloro-2'-deoxyadenosine is suitable for in vitro screening programs aimed at identifying novel nucleoside reverse transcriptase inhibitors or other antiviral mechanisms against HIV-1 . Its reported ability to inhibit HIV-1 replication distinguishes it from cladribine, which lacks this activity, and makes it a unique starting point for medicinal chemistry optimization.

Investigating Adenosine Deaminase-Mediated Metabolism of N6-Modified Nucleosides

This compound serves as a probe to study the debenzylation activity of eukaryotic adenosine deaminases (ADA1) on N6-substituted purine nucleosides [1]. The 2'-chloro modification provides an additional structural variable to dissect enzyme-substrate recognition, offering insights not attainable with N6-benzoyl-2'-deoxyadenosine alone.

Structure-Activity Relationship Studies of Cladribine Analogues in Oncology

As an N6-substituted cladribine derivative, N6-Benzoyl-2'-chloro-2'-deoxyadenosine is valuable for SAR campaigns exploring the impact of N6 modifications on anticancer activity [2]. It fills a specific niche in the cladribine analog chemical space that is not covered by 8-substituted or other base-modified derivatives.

Physicochemical Profiling of Dual-Modified Nucleoside Analogs

The compound's unique LogP (~1.2) and molecular weight (389.79 g/mol) profile make it a useful reference for studies correlating nucleoside modifications with membrane permeability, solubility, and formulation behavior. This data informs the design of analogs with optimized drug-like properties.

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